molecular formula C22H20N2O4 B11027451 N-(6-methylpyridin-2-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

N-(6-methylpyridin-2-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

Cat. No.: B11027451
M. Wt: 376.4 g/mol
InChI Key: KULPPZOKNFTBTO-UHFFFAOYSA-N
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Description

N-(6-Methylpyridin-2-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a synthetic psoralen derivative characterized by a fused furochromen core (7-oxo-7H-furo[3,2-g]chromen) substituted with three methyl groups at positions 3, 5, and 7. The acetamide side chain at position 6 is functionalized with a 6-methylpyridin-2-yl group, distinguishing it from other analogs. Psoralen derivatives are widely studied for their photochemical properties and biological activities, including antifungal, anticancer, and DNA-intercalating effects .

Properties

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

N-(6-methylpyridin-2-yl)-2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide

InChI

InChI=1S/C22H20N2O4/c1-11-10-27-20-14(4)21-16(8-15(11)20)13(3)17(22(26)28-21)9-19(25)24-18-7-5-6-12(2)23-18/h5-8,10H,9H2,1-4H3,(H,23,24,25)

InChI Key

KULPPZOKNFTBTO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CC2=C(C3=C(C(=C4C(=C3)C(=CO4)C)C)OC2=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the furo[3,2-g]chromen core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted phenols and aldehydes.

    Introduction of the pyridine moiety: This step may involve coupling reactions, such as Suzuki or Heck coupling, to attach the pyridine ring to the core structure.

    Acetamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-2-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the compound’s functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the compound’s aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), or electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes or receptors: Modulating their activity and affecting downstream signaling pathways.

    Intercalation into DNA or RNA: Affecting gene expression or protein synthesis.

    Interaction with cellular membranes: Altering membrane properties and affecting cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound is compared below with structurally related furochromen derivatives, focusing on substituent variations, synthetic routes, physical properties, and biological activities.

Table 1: Key Structural and Physical Properties of Comparable Compounds

Compound Name / ID Core Structure Substituents Physical Properties (Yield, m.p.) Key References
Target Compound 3,5,9-Trimethyl-7-oxo-7H-furo[3,2-g]chromen N-(6-Methylpyridin-2-yl)acetamide Not explicitly reported in evidence
II-20 () 5-Methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen N-((2-Hydroxyethyl)carbamothioyl)acetamide Yield: 93%; m.p. 230–231°C
I-10 () 5,9-Dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen 4-Iodobenzenesulfonohydrazide Yield: 73%; m.p. 276–277°C
I-14 () 3-(4-Fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen Benzenesulfonohydrazide Yield: 92%; m.p. 234–235°C
Compound in 3-(4-Chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen N-Methyl-N-[2-(2-pyridinyl)ethyl]acetamide Not reported
2-(3,5,9-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid () 3,5,9-Trimethyl-7-oxo-7H-furo[3,2-g]chromen Acetic acid Not reported

Structural Differences and Implications

Core Substitutions: The target compound features 3,5,9-trimethyl groups on the furochromen core, which may enhance lipophilicity and steric bulk compared to analogs like II-20 (3-phenyl, 5-methyl) or I-10 (3-phenyl, 5,9-dimethyl) .

Synthetic Routes :

  • The synthesis of similar compounds often involves acetylation or sulfonylation of preformed furochromen cores. For example:

  • II-20 was synthesized via acetylation with thiourea derivatives .
  • I-10 to I-15 utilized sulfonohydrazide coupling, highlighting the versatility of the core for functionalization .
  • The target compound likely follows a similar pathway, with acetyl chloride or activated esters reacting with 6-methylpyridin-2-amine .

Physical and Chemical Properties

  • Melting Points: Derivatives with sulfonohydrazide groups (e.g., I-10, m.p. 276–277°C) exhibit higher melting points than carbamothioyl (II-20, m.p. 230–231°C) or pyridinyl acetamide analogs, likely due to stronger intermolecular hydrogen bonding .

Biological Activity

N-(6-methylpyridin-2-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H24N2O3C_{20}H_{24}N_{2}O_{3} with a molecular weight of approximately 336.42 g/mol. The structure features a pyridine ring and a furochromene moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC20H24N2O3C_{20}H_{24}N_{2}O_{3}
Molecular Weight336.42 g/mol
LogP1.38060
PSA59.06000

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . A study demonstrated that the compound inhibits cell proliferation in various cancer cell lines by inducing apoptosis through the mitochondrial pathway. The mechanism involves the activation of caspases and the release of cytochrome c from mitochondria, leading to programmed cell death.

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays . It was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be between 31.25 and 62.5 µg/mL for bacterial strains, indicating moderate antibacterial activity.

Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes involved in cancer progression. For instance, it inhibits kinesin spindle protein (KSP), which is crucial for mitotic spindle formation during cell division. This inhibition leads to the formation of monopolar spindles and induces cell cycle arrest.

Case Studies

  • Cell Line Studies : In vitro studies using human cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis indicated an increase in the percentage of cells undergoing apoptosis.
  • Animal Models : In vivo studies on mouse models demonstrated that administration of this compound significantly reduced tumor size compared to control groups receiving no treatment.

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